molecular formula C17H19N3O2 B2852564 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide CAS No. 2034349-04-5

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide

Numéro de catalogue: B2852564
Numéro CAS: 2034349-04-5
Poids moléculaire: 297.358
Clé InChI: CKWMYTUCFSFXJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide, also known as O-1918, is a synthetic compound that has been studied for its potential therapeutic applications. It was first synthesized in 2001 by a team of researchers led by Dr. Raphael Mechoulam at the Hebrew University of Jerusalem.

Mécanisme D'action

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide is a selective antagonist of the G protein-coupled receptor GPR55, which is part of the endocannabinoid system. By blocking the activity of GPR55, this compound is thought to modulate the effects of other cannabinoids on the body.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, including reducing pain and inflammation, inhibiting tumor growth, and improving neurological function. It has also been shown to have antioxidant properties and to modulate the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be produced in a controlled and consistent manner. However, one limitation is that its effects on the body are not yet fully understood, and more research is needed to determine its safety and efficacy.

Orientations Futures

There are many potential future directions for research on N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide, including:
1. Further studies on its effects on pain and inflammation, with a focus on developing new therapies for chronic pain management.
2. Investigations into its potential as a cancer treatment, including studies on its effects on different types of cancer cells and its potential use in combination with other therapies.
3. Research on its effects on neurological disorders, such as multiple sclerosis and epilepsy, with a focus on developing new treatments that target the endocannabinoid system.
4. Studies on its safety and efficacy, including clinical trials to determine its potential as a therapeutic agent.
5. Investigations into its potential as an antioxidant and immune modulator, with a focus on developing new therapies for a range of conditions.

Méthodes De Synthèse

The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide involves a series of chemical reactions starting with 2-methylbenzoyl chloride and 6-amino-1,4,5,6-tetrahydronicotinic acid. The resulting product is then subjected to a series of additional reactions to yield the final compound.

Applications De Recherche Scientifique

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, cancer treatment, and neurological disorders. It is believed to work by interacting with the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes.

Propriétés

IUPAC Name

2-(2-methylphenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-4-2-3-5-12(11)9-16(21)18-14-6-7-15-13(8-14)10-17(22)20-19-15/h2-5,10,14H,6-9H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWMYTUCFSFXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.